N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a triazolopyrimidine ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazolopyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazolopyrimidine ring with a dichlorophenyl group, often using a halogenation reaction.
Attachment of the Sulfanylacetamide Moiety: This is typically done through a nucleophilic substitution reaction where the sulfanylacetamide group is introduced.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazolopyrimidine ring or the dichlorophenyl group, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl group, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazolopyrimidine derivatives.
Substitution Products: Functionalized derivatives with various substituents on the dichlorophenyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfanylacetamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide
- N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide
Uniqueness
The uniqueness of N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H13Cl2N5OS |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13Cl2N5OS/c1-8-5-9(2)22-14(18-8)20-15(21-22)24-7-13(23)19-12-6-10(16)3-4-11(12)17/h3-6H,7H2,1-2H3,(H,19,23) |
InChI Key |
VZXUGSOBOBFEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C |
Origin of Product |
United States |
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